N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromophenyl-pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including anticancer and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The bromophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding. The exact molecular pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyrazole ring.
N-(4-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide: Similar structure but with the bromine atom at the para position.
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance certain interactions, making it distinct from its analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-3-16-9(2)12(8-14-16)19(17,18)15-11-6-4-5-10(13)7-11/h4-8,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXXUCOIBYWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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